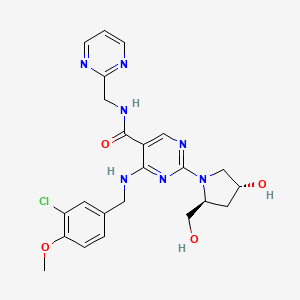
AURKA-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AURKA-IN-12 is a novel AURKA inhibitor, reducing clonogenicity, arresting the cell cycle at the G2/M phase, and inducing caspase-mediated apoptotic cell death in HCT116 human colon cancer cells.
科学的研究の応用
Molecular Mechanisms and Cancer Therapy Opportunities
Aurora kinase A (AURKA) is a serine/threonine kinase crucial for cell division, showing higher expression in multiple tumor types. AURKA's activation plays a significant role in various cancers. Its substrates, some being mitosis regulators, tumor suppressors, or oncogenes, are altered by AURKA-mediated phosphorylation. This evidence supports AURKA as a target for cancer therapy, with small molecule inhibitors (AKIs) being tested in clinical trials (Du et al., 2021).
Metabolic Reprogramming in Glioblastoma
AURKA inhibition in glioblastoma (GBM) results in metabolic reprogramming. AURKA inhibition suppresses glycolysis and enhances fatty acid oxidation (FAO), suggesting a potential novel therapy against recalcitrant malignancies when combined with FAO inhibitors (Nguyen et al., 2021).
Synthetic Lethal Targeting in Precision Cancer Medicine
AURKA is identified as a synthetic lethal partner of multiple tumor suppressors. Leveraging synthetic lethality in cancer treatment, especially targeting mutant tumor suppressors, AURKA emerges as a significant player. This approach is crucial for pharmacological targeting of theoretically undruggable mutant tumor suppressors (Mou et al., 2021).
Centriolar Satellites and Ciliary Functions
AURKA has extensive interactions with centriolar satellites, regulating its ciliary functions. These satellites are vital for the proteostatic regulation of AURKA, affecting its activity and localization in quiescent cells. This interaction is crucial for understanding AURKA's spatiotemporal regulation and its role in ciliary functions (Arslanhan et al., 2021).
Drug Resistance and Expression Analysis
AURKA's overexpression in various cancers contributes to drug resistance. An integrated pan-cancer analysis of AURKA expression revealed its role in prognosis and drug resistance, emphasizing its significance in therapeutic approaches (Miralaei et al., 2021).
Synergistic Antitumor Effect in Squamous Cell Carcinoma
Combining AURKA and WEE1 inhibition demonstrated synergistic antitumor effects in head and neck squamous cell carcinoma (HNSCC) models. This combination strategy is promising for TP53-mutated cancers, offering a new therapeutic avenue (Lee et al., 2019).
Enhanced Radiosensitivity in Lung Cancer
AURKA inhibition enhances radiosensitivity in certain lung cancer cell lines. The expression of AURKA correlates with decreased survival in non-small cell lung cancer (NSCLC), highlighting its potential as a target in combination with radiotherapy (Liu et al., 2019).
Kinase-Independent Functions in DNA Replication Initiation
AURKA has a kinase-independent function in DNA replication initiation. Allosteric inhibitors of AURKA, unlike catalytic inhibitors, block the G1-S cell cycle transition, revealing a new avenue for cancer therapy (Almeida et al., 2020).
Non-Mitotic Functions in Cancer
Beyond its role in mitosis, AURKA has several non-mitotic roles, such as in DNA repair, cell migration, and mitochondrial dynamics. Understanding these roles can enhance pharmacological strategies against AURKA overexpression in cancers (Bertolin & Tramier, 2019).
Autophagic Cell Death and Radiosensitivity in NSCLC
The AURKA-CXCL5 axis plays a crucial role in NSCLC autophagy, affecting the sensitivity of NSCLC cells to radiotherapy. This axis is a potential target for combating NSCLC resistance to radiotherapy (Wang et al., 2021).
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.352 |
IUPAC名 |
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol |
InChI |
InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)15-10-14(20-18(19)21-15)12-5-3-4-6-16(12)22/h3-10,22H,1-2H3,(H2,19,20,21) |
InChIキー |
PKYZIHREDNYUQC-UHFFFAOYSA-N |
SMILES |
OC1=CC=CC=C1C2=NC(N)=NC(C3=CC=C(OC)C=C3OC)=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AURKA-IN-12 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B1192178.png)

![dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1192185.png)
